molecular formula C6H11F2NO B13181152 7-(Difluoromethyl)-1,4-oxazepane

7-(Difluoromethyl)-1,4-oxazepane

Cat. No.: B13181152
M. Wt: 151.15 g/mol
InChI Key: BPFDCJUMTPFAQM-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Nitrogen- and Oxygen-Containing Heterocycles in Advanced Organic Synthesis

Seven-membered heterocycles that incorporate both nitrogen and oxygen atoms, such as 1,4-oxazepanes, are a class of compounds with significant potential in medicinal chemistry and materials science. researchgate.netnih.gov Their synthesis and functionalization are key areas of research, as these scaffolds are present in a number of biologically active molecules. researchgate.netnih.gov The development of efficient synthetic routes to these complex ring systems is a continuing challenge for organic chemists. researchgate.nettandfonline.com

Structural and Conformational Aspects of 1,4-Oxazepane (B1358080) Scaffolds in Chemical Systems

The 1,4-oxazepane ring is a flexible seven-membered system that can adopt various conformations, such as chair and boat forms. rsc.orgrsc.org The conformational preference can be influenced by the nature and position of substituents on the ring. nih.gov Understanding the conformational behavior of the 1,4-oxazepane scaffold is crucial for designing molecules with specific three-dimensional structures, which in turn can dictate their interaction with biological targets. researchgate.netnih.gov Detailed NMR spectroscopy and computational modeling are often employed to elucidate the predominant conformations of these heterocyclic systems. nih.gov

Strategic Importance of Difluoromethyl Groups in Modulating Molecular Properties for Chemical Research Applications

The difluoromethyl (CF₂H) group has emerged as a valuable substituent in modern medicinal chemistry. nih.govresearchgate.net Its introduction into organic molecules can significantly alter their properties. The CF₂H group is known to serve as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl, thiol, or amine groups, and can enhance metabolic stability. nih.govalfa-chemistry.com These attributes make the difluoromethyl group a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds in drug discovery. alfa-chemistry.comontosight.ai

PropertyInfluence of Difluoromethyl Group
Lipophilicity Moderate increase compared to a methyl group. alfa-chemistry.com
Hydrogen Bonding Acts as a hydrogen bond donor. alfa-chemistry.comontosight.ai
Metabolic Stability Generally enhances metabolic stability. alfa-chemistry.com
Bioisosterism Can act as a bioisostere of hydroxyl, thiol, and amine groups. nih.gov

Historical Context and Evolution of Research on Difluoromethyl-Containing Heterocycles

The field of fluorine chemistry has seen significant growth over the past few decades, with an increasing focus on the selective introduction of fluorine-containing functional groups into organic molecules. nih.govrsc.org Initially, research was concentrated on trifluoromethylated compounds. However, the unique properties of the difluoromethyl group have led to a surge in the development of novel difluoromethylation methods. rsc.orgacs.org These synthetic advancements have made a wide range of difluoromethyl-containing heterocycles accessible for investigation in various areas of chemical research. nih.govrsc.org

Scope and Objectives of Academic Research on 7-(Difluoromethyl)-1,4-oxazepane

Academic research on this compound is primarily focused on its synthesis, characterization, and the exploration of its potential applications. The key objectives include the development of stereoselective synthetic routes to access this compound, a thorough investigation of its conformational properties, and an evaluation of its utility as a building block in the synthesis of more complex molecules. The combination of the 1,4-oxazepane scaffold with the difluoromethyl group presents an opportunity to create novel chemical entities with potentially enhanced biological activities and improved physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

7-(difluoromethyl)-1,4-oxazepane

InChI

InChI=1S/C6H11F2NO/c7-6(8)5-1-2-9-3-4-10-5/h5-6,9H,1-4H2

InChI Key

BPFDCJUMTPFAQM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOC1C(F)F

Origin of Product

United States

Chemical Reactivity and Transformations of 7 Difluoromethyl 1,4 Oxazepane

Oxidative Reactions of the 1,4-Oxazepane (B1358080) Ring and Difluoromethyl Group

Oxidative processes can target either the heterocyclic 1,4-oxazepane ring or the difluoromethyl group, with the outcome dependent on the nature of the oxidant and the reaction conditions.

Formation of Diverse Oxazepane Derivatives via Controlled Oxidation

The 1,4-oxazepane ring is susceptible to oxidation at both the nitrogen and carbon atoms. The nitrogen atom can be oxidized to form N-oxides, which are common transformations for cyclic amines. The carbon atoms adjacent to the oxygen and nitrogen (C-3, C-5, and C-7) are activated towards oxidation. Controlled oxidation can lead to the formation of lactams (oxo-derivatives) or ring-opened products. For instance, oxidation at the carbon adjacent to the nitrogen could yield a 5-oxo-1,4-oxazepane derivative. The presence of the difluoromethyl group at the C-7 position may influence the regioselectivity of oxidation due to its steric bulk and electronic effects.

Nucleophilic and Electrophilic Reactivity Profiles of the 7-(Difluoromethyl)-1,4-Oxazepane Core

The 1,4-oxazepane core possesses both nucleophilic and electrophilic centers. The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule, allowing it to react with various electrophiles. Conversely, the carbon atoms adjacent to the heteroatoms can act as electrophilic sites, particularly after activation.

The nitrogen atom's nucleophilicity allows for reactions such as alkylation, acylation, and arylation. These reactions are fundamental for the derivatization of the 1,4-oxazepane scaffold. Aromatic nucleophilic substitution (SNAr) reactions on electron-deficient aromatic rings can be achieved using the secondary amine of the oxazepane as the nucleophile. nih.gov

Electrophilic attack on the 1,4-oxazepane ring is less common due to its electron-rich nature. However, under acidic conditions, protonation of the nitrogen or oxygen can activate the ring towards nucleophilic attack.

Transformations Involving the Difluoromethyl Substituent within the Oxazepane Framework

The difluoromethyl (CF₂H) group is a unique substituent that can participate in various chemical transformations. The hydrogen atom of the CF₂H group is acidic and can be deprotonated using a strong base to form a difluoromethyl anion. acs.org This anion can then react with a range of electrophiles, enabling the introduction of various functional groups at the C-7 position.

Furthermore, the difluoromethyl group can be a precursor for other functionalities. For example, under certain conditions, it might undergo hydrolysis to a formyl group or further fluorination to a trifluoromethyl group. Radical reactions involving the CF₂H group are also a possibility, leading to C-C bond formation. rsc.org

Ring Expansion and Contraction Reactions of 1,4-Oxazepane Systems

Ring expansion and contraction reactions are important transformations for modifying heterocyclic scaffolds. For 1,4-oxazepane systems, these rearrangements can be initiated by various stimuli, including acid or base catalysis, or through the formation of reactive intermediates.

One possible pathway for ring expansion could involve the formation of a carbocation adjacent to the ring, which could then trigger a rearrangement to a larger, eight-membered ring system. Ring contraction is also a possibility, potentially leading to the formation of a six-membered morpholine (B109124) derivative. Such rearrangements are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. rsc.org

Functionalization of the 1,4-Oxazepane Core of this compound for Derivatization

The 1,4-oxazepane core offers several sites for functionalization, enabling the synthesis of a diverse library of derivatives. The secondary amine is the most common site for derivatization, readily undergoing N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of a wide range of substituents, which can modulate the physicochemical and biological properties of the molecule. nih.gov

Functionalization can also occur at the carbon skeleton of the oxazepane ring. For instance, lithiation of the carbon atoms adjacent to the oxygen or nitrogen, followed by reaction with an electrophile, can introduce substituents at these positions. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, highlighting the potential for introducing functional groups with stereochemical control. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are influenced by the inherent properties of the oxazepane ring and the difluoromethyl substituent.

In reactions involving the oxazepane ring, the substitution pattern can direct the outcome. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the regioselectivity and stereoselectivity were found to be dependent on the substitution of the starting materials. rsc.orgnih.gov The presence of the difluoromethyl group at C-7 in this compound would be expected to exert a significant directing effect in reactions involving the ring, both sterically and electronically.

The stereochemistry of the C-7 position, if chiral, would also play a crucial role in directing the approach of reagents, potentially leading to diastereoselective transformations at other positions on the ring.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-(Difluoromethyl)-1,4-oxazepane would be expected to reveal distinct signals for each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electronegativity of neighboring atoms, with protons closer to the oxygen, nitrogen, and the difluoromethyl group expected to appear at a lower field (higher ppm values). Furthermore, the coupling of adjacent, non-equivalent protons would result in signal splitting (multiplicity), providing crucial information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be affected by their local electronic environment. The carbon of the difluoromethyl group would exhibit a characteristic shift due to the strong deshielding effect of the two fluorine atoms. The carbons adjacent to the heteroatoms (oxygen and nitrogen) would also have distinct chemical shifts.

Predicted NMR Data:

While experimental data is unavailable, a theoretical prediction of the ¹H and ¹³C NMR chemical shifts can be made based on established principles and data from similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH(CHF₂)4.5 - 5.5 (triplet of doublets)80 - 90
CH₂-N2.5 - 3.550 - 60
CH₂-O3.5 - 4.570 - 80
N-H1.5 - 2.5 (broad singlet)-
CHF₂5.5 - 6.5 (triplet)110 - 120 (triplet)

Note: These are estimated values and the actual experimental values may vary.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing the difluoromethyl group. biophysics.org The ¹⁹F NMR spectrum would provide a specific signal for the fluorine atoms in the -CHF₂ group. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling with the adjacent proton would result in a doublet, providing further confirmation of the structure. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make this technique highly sensitive. biophysics.org

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton-proton connectivity throughout the 1,4-oxazepane (B1358080) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular skeleton, including the attachment of the difluoromethyl group to the oxazepane ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound with very high precision. This allows for the unambiguous determination of the molecular formula (C₆H₁₁F₂NO) by distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

Ion Calculated Exact Mass
[M+H]⁺152.0881
[M+Na]⁺174.0699

The fragmentation pattern observed in the mass spectrum would provide valuable information about the structure of the molecule. The fragmentation of the 1,4-oxazepane ring and the loss of the difluoromethyl group would be expected to produce characteristic fragment ions, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond (a broad peak around 3300-3500 cm⁻¹), C-H bonds (around 2850-3000 cm⁻¹), C-O bond (a strong peak in the 1000-1300 cm⁻¹ region), and the C-F bonds of the difluoromethyl group (strong absorptions in the 1000-1100 cm⁻¹ region).

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of derivatives of this compound, offering detailed insights into bond lengths, bond angles, and stereochemistry.

For a derivative of this compound to be analyzed by X-ray crystallography, it must first be obtained in the form of a single, high-quality crystal. The process would involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, could be employed to obtain crystals of sufficient size and quality.

Once a suitable crystal is mounted on the diffractometer, it is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

In the context of this compound derivatives, X-ray crystallography would be instrumental in:

Confirming the 1,4-oxazepane ring conformation: The seven-membered ring of 1,4-oxazepane can adopt several conformations, such as a chair, boat, or twist-boat. X-ray data would precisely define this conformation in the solid state.

Determining the stereochemistry at the C7 position: The carbon atom bearing the difluoromethyl group is a stereocenter. X-ray analysis would unambiguously establish the relative and absolute stereochemistry if a chiral derivative is crystallized.

Characterizing intermolecular interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. For instance, studies on benzimidazole-fused 1,4-oxazepines have utilized X-ray diffraction to confirm their complex heterocyclic structures. mdpi.comresearchgate.net

While no specific crystallographic data for this compound is currently published, the table below provides an example of the type of data that would be generated from such an analysis.

Crystallographic Parameter Hypothetical Data for a this compound Derivative
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Calculated density (g/cm³)1.495
R-factor0.045

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For this compound, both gas and liquid chromatography coupled with mass spectrometry would be the methods of choice for purity assessment and isolation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS would be a suitable method for its purity assessment.

In a typical GC-MS analysis, the sample would be injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts with the components of the sample to different extents, leading to their separation. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For the analysis of this compound, a semi-polar capillary column would likely be employed to achieve good separation from any potential impurities. nih.gov The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a reproducible fragmentation pattern that is characteristic of the molecule's structure. This fragmentation pattern can be used for identification by comparison with a library of known spectra or through detailed interpretation. The total ion chromatogram (TIC) would indicate the purity of the sample, with the area of the main peak corresponding to the relative abundance of the compound.

A hypothetical GC-MS data summary for this compound is presented below.

Parameter Hypothetical Value
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier GasHelium, 1 mL/min
MS Ionization ModeElectron Ionization (EI), 70 eV
Retention Time8.5 min
Major Mass Fragments (m/z)151 (M+), 100, 86, 51

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. It is a cornerstone for the analysis of heterocyclic amines and their derivatives. nih.gov

In an LC-MS system, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase), which carries it through a column packed with a stationary phase. The separation of the components occurs based on their differential partitioning between the mobile and stationary phases. The eluent from the column is then introduced into the mass spectrometer.

For the analysis of this compound, reversed-phase liquid chromatography (RPLC) would be a common approach. A C18 column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. waters.com The choice of mobile phase pH can significantly affect the retention and ionization of amines. waters.com

The mass spectrometer could be operated in various ionization modes, with electrospray ionization (ESI) being the most common for this type of compound. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing structural information that can be used for confirmation and quantification. nih.gov

The following table outlines hypothetical parameters for an LC-MS analysis of this compound.

Parameter Hypothetical Value
ColumnC18 (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
MS Ionization ModeElectrospray Ionization (ESI), Positive
Parent Ion [M+H]⁺ (m/z)152.08
Major MS/MS Fragments (m/z)102, 86

By employing these advanced analytical techniques, a comprehensive understanding of the chemical identity, structure, and purity of this compound and its derivatives can be achieved, which is a prerequisite for any further investigation or application of this compound.

Stereochemical Aspects and Chiral Synthesis of 7 Difluoromethyl 1,4 Oxazepane Derivatives

Enantioselective and Diastereoselective Synthesis of Chiral 1,4-Oxazepane (B1358080) Scaffolds

The construction of the chiral 1,4-oxazepane ring system with a difluoromethyl substituent at the C-7 position can be approached through several strategic pathways. Since no direct synthesis of this specific molecule is prominently documented, strategies must be extrapolated from methodologies for similar structures.

One robust method for forming the oxazepane ring is through a regio- and stereoselective 7-endo cyclization via haloetherification. acs.orgnih.gov This approach, applied to chiral homoallylic amines, can yield polysubstituted oxazepanes with good control over the stereochemical outcome. The stereoselectivity is often governed by the conformation of the substrate, which dictates the trajectory of the intramolecular cyclization. nih.gov

A plausible synthetic route to 7-(difluoromethyl)-1,4-oxazepane would involve the initial synthesis of a chiral α-difluoromethyl amine, which serves as a key precursor. Highly effective methods for this have been developed, notably the nucleophilic addition of a difluoromethylating agent to N-(tert-butylsulfinyl)imines. cas.cnnih.gov This substrate-controlled approach allows for the creation of the C-7 stereocenter with high diastereoselectivity. Subsequent elaboration, including N-alkylation with a suitable 2-haloethanol derivative followed by intramolecular cyclization, would form the oxazepane ring.

Alternatively, a reagent-controlled strategy could be employed using chiral difluoromethylating agents, such as (S)-phenyl difluoromethyl sulfoximine (B86345), which can add to achiral ketimines to generate chiral α-difluoromethyl amines with high enantiomeric excess. mdpi.comnih.gov

Table 1: Key Strategies for Asymmetric Synthesis

Strategy Description Key Features Relevant Citations
Haloetherification Regio- and stereoselective 7-endo cyclization of chiral homoallylic amines. Forms the oxazepane ring directly with stereocontrol derived from the substrate. acs.org, nih.gov
Chiral Auxiliary Nucleophilic difluoromethylation of N-(tert-butylsulfinyl)imines. Excellent diastereoselectivity in forming the C-CF₂H stereocenter. The auxiliary is subsequently removed. cas.cn, nih.gov
Reagent-Controlled Addition of a chiral difluoromethyl sulfoximine reagent to an achiral imine. High enantioselectivity is induced by the chiral reagent, offering broad substrate scope. mdpi.com, nih.gov
Ring Expansion Conversion of a smaller ring, such as a 1,3-diazine, into the 1,4-oxazepane scaffold. An unconventional but potential route for accessing the seven-membered ring system. nih.gov

Resolution Techniques for Enantiomeric Separation of this compound

When an asymmetric synthesis yields a mixture of enantiomers (a racemate), a resolution process is required to separate them. For a compound like this compound, two primary methods are applicable.

The most common and effective method is chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). wikipedia.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.comphenomenex.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used due to their broad applicability and high success rates in separating diverse chiral compounds. phenomenex.com

A classical, though often more laborious, method is diastereomeric salt crystallization . wikipedia.org This involves reacting the racemic amine of the oxazepane with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. They can then be separated by fractional crystallization. Following separation, the pure enantiomer of the oxazepane is recovered by removing the resolving agent.

Table 2: Hypothetical Chiral HPLC Resolution Data

Parameter Value
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux® Cellulose-1)
Mobile Phase Normal Phase (e.g., Hexane/Isopropanol, 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) >1.5

Chiroptical Properties and Their Measurement (e.g., Optical Rotation, Circular Dichroism)

Chiroptical properties are definitive characteristics of chiral molecules and are essential for confirming the identity and stereochemical purity of enantiomers.

Optical Rotation refers to the ability of a chiral compound to rotate the plane of plane-polarized light. youtube.com The measurement is performed using a polarimeter, and the result is reported as the specific rotation [α], which is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). purechemistry.org Enantiomers will rotate light to an equal magnitude but in opposite directions (one being dextrorotatory, (+), and the other levorotatory, (-)). youtube.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. libretexts.orgresearchgate.net A CD spectrum plots this difference in absorption (ΔA) against wavelength. Enantiomers produce CD spectra that are mirror images of each other. This technique is particularly powerful for determining the absolute configuration of a molecule by comparing experimental spectra to those predicted by computational methods. scm.com

Table 3: Hypothetical Chiroptical Data for this compound Enantiomers

Property (R)-Enantiomer (S)-Enantiomer
Specific Rotation [α]²⁰_D_ -25.5° (c 1.0, CHCl₃) +25.5° (c 1.0, CHCl₃)
Circular Dichroism (λ_max) Positive Cotton Effect at 215 nm Negative Cotton Effect at 215 nm

Stereochemical Implications in Reaction Mechanisms and Derivatization Strategies

The stereochemistry of a chiral molecule like this compound profoundly influences its reactivity and how it is modified in subsequent chemical steps. When a chiral molecule undergoes a reaction, its existing stereocenters can direct the stereochemical outcome of newly formed centers, a phenomenon known as diastereoselectivity. wikipedia.org

For instance, if a functional group on the oxazepane ring is to be derivatized, the incoming reagent will often preferentially attack from the less sterically hindered face of the molecule, leading to one diastereomer in excess. The conformation of the seven-membered ring, which can exist in several low-energy forms (e.g., chair, boat, twist-boat), plays a crucial role in dictating this facial bias. nih.gov

Furthermore, the mechanism of the reaction is critical. In concerted reactions, such as the Diels-Alder reaction or certain cyclizations, the stereochemistry of the reactants is directly translated into the product. wikipedia.org In stepwise reactions that proceed through planar intermediates (like an sp²-hybridized carbocation), a loss of stereochemical information can occur, potentially leading to racemization. However, in many stereoselective additions, such as the difluoromethylation of imines, the stereochemical outcome is controlled by the formation of a specific transition state, which may involve chelation or be governed by non-bonded steric interactions, ensuring high fidelity in the transfer of chirality. mdpi.comnih.gov

Analysis of Stereochemical Purity in Synthesized this compound Samples

Determining the stereochemical purity—the enantiomeric excess (ee) for enantiomers or diastereomeric ratio (dr) for diastereomers—is a critical step after a chiral synthesis or resolution.

Chiral Chromatography (HPLC/SFC): This is the most direct and widely used method. By separating the stereoisomers, the relative area of the peaks in the chromatogram provides a quantitative measure of their ratio (ee or dr). phenomenex.comsigmaaldrich.com

NMR Spectroscopy: Standard ¹H or ¹³C NMR spectroscopy is inherently unable to distinguish between enantiomers. However, it is an excellent tool for determining the ratio of diastereomers, as they are distinct compounds with different chemical shifts and coupling constants. To analyze enantiomers by NMR, a chiral environment must be introduced. This is achieved by:

Chiral Derivatizing Agents (CDAs): Reacting the enantiomeric mixture with a pure chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers, which can then be distinguished and quantified by NMR. purechemistry.org

Chiral Solvating Agents (CSAs): Using a chiral solvent or additive that forms transient, weak diastereomeric complexes with the enantiomers, causing their signals to resolve in the NMR spectrum.

¹⁹F NMR Spectroscopy: For a molecule containing a difluoromethyl group, ¹⁹F NMR is an exceptionally powerful analytical tool. oxinst.com It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap. nih.gov The fluorine signals are highly sensitive to the local electronic and steric environment. Consequently, the fluorine atoms in a pair of diastereomers will almost always have distinct chemical shifts. In some cases, in the presence of a chiral solvating agent or even in a standard achiral solvent, the fluorine nuclei in enantiomers can become magnetically non-equivalent, allowing for direct quantification of enantiomeric excess by ¹⁹F NMR. scholaris.cadioxin20xx.org

Table 4: Analytical Techniques for Stereochemical Purity Analysis

Technique Analyzes Principle
Chiral HPLC/SFC Enantiomers & Diastereomers Differential interaction with a Chiral Stationary Phase (CSP) leads to separation.
¹H / ¹³C NMR Diastereomers Diastereomers are distinct compounds and give different NMR signals.
NMR with CDA/CSA Enantiomers Formation of diastereomeric derivatives or solvates allows for signal differentiation.
¹⁹F NMR Enantiomers & Diastereomers High sensitivity of ¹⁹F chemical shifts to the stereochemical environment.
X-ray Crystallography Absolute Configuration Provides the definitive 3D structure of a single crystal, establishing the absolute stereochemistry (R/S).

Computational Chemistry and Theoretical Investigations of 7 Difluoromethyl 1,4 Oxazepane

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-(Difluoromethyl)-1,4-oxazepane, such studies would provide critical insights into its stability, reactivity, and geometry.

Density Functional Theory (DFT) Applications for Geometries, Energies, and Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Application of DFT to this compound would allow for the calculation of its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of its atoms. Furthermore, DFT calculations can determine key energetic properties, such as the molecule's total energy, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. ajchem-a.commdpi.com

While no specific data exists for this compound, a hypothetical table of DFT-calculated parameters would look like this:

Table 1: Hypothetical DFT-Calculated Properties of this compound This table is for illustrative purposes only, as specific research data is unavailable.

Parameter Hypothetical Value Significance
Total Energy -XXX.XXXX Hartree Indicates the overall stability of the molecule.
HOMO Energy -X.XX eV Relates to the molecule's ability to donate electrons.
LUMO Energy +X.XX eV Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap X.XX eV Predicts chemical reactivity and electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound over time. nih.gov By simulating the motion of atoms, MD can reveal the preferred conformations of the ring (e.g., chair, boat, twist-boat) and the energetic barriers between them. Such simulations, performed in the presence of explicit solvent molecules like water, would also elucidate how the solvent influences the conformational preferences and the accessibility of the difluoromethyl group. nih.gov

Advanced Molecular Modeling and Docking Studies for Theoretical Interactions with Model Systems

Given that many oxazepane derivatives show biological activity, molecular docking studies would be a logical step to hypothesize potential protein targets for this compound. worldscientificnews.comnih.gov These computational experiments would involve placing the 3D structure of the molecule into the binding site of a known protein target to predict the binding affinity and interaction patterns. Such studies could highlight key interactions, like hydrogen bonds or hydrophobic contacts, that contribute to binding, guiding the design of future experimental assays. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Validation and Elucidation

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. smlajournal.com By calculating the theoretical vibrational frequencies, it is possible to generate a predicted infrared (IR) spectrum. worldscientificnews.comresearchgate.net Similarly, the magnetic shielding of each nucleus can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. worldscientificnews.comresearchgate.net Comparing these predicted spectra with experimentally obtained data is a powerful tool for structural verification. Machine learning models are also emerging as a rapid alternative for predicting spectra directly from molecular structures. arxiv.orgmit.edu

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as specific research data is unavailable.

Spectroscopy Type Key Feature Predicted Value (Hypothetical)
IR C-F Stretch ~1100-1000 cm⁻¹
IR C-O-C Stretch ~1150-1085 cm⁻¹
¹H NMR H-C(7) ~5.5 - 6.5 ppm (triplet)
¹³C NMR C(7) ~115 - 125 ppm (triplet, due to C-F coupling)

Mechanistic Studies of this compound Synthesis and Transformation Pathways

While general synthetic routes to 1,4-oxazepanes exist, often involving cyclization reactions, the specific pathway for synthesizing this compound has not been detailed in the literature. researchgate.netrsc.orgmdpi.com Computational chemistry, particularly DFT, could be used to investigate potential reaction mechanisms. By calculating the energies of reactants, transition states, and products for a proposed synthetic route, chemists can determine the most energetically favorable pathway. This provides valuable mechanistic insight and can help optimize reaction conditions for improved yield and purity.

Research Applications of 7 Difluoromethyl 1,4 Oxazepane As a Chemical Scaffold

Role as a Privileged Scaffold in Exploratory Heterocyclic Synthesis Research

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of ligands for multiple, distinct biological targets. nih.govmdpi.com The 1,4-oxazepane (B1358080) core, a seven-membered heterocycle containing both oxygen and nitrogen atoms, possesses the three-dimensional structural features that are increasingly sought after in drug discovery to explore new chemical space. researchgate.net The incorporation of a difluoromethyl (CF2H) group can further enhance the privileged nature of this scaffold.

The difluoromethyl group is recognized for its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov This functional group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In exploratory heterocyclic synthesis, the 7-(difluoromethyl)-1,4-oxazepane scaffold offers a versatile platform for creating novel molecules. The nitrogen atom in the 1,4-oxazepane ring provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships (SAR). The synthesis of derivatives can be approached through various methods, including the acylation of the nitrogen or coupling reactions to introduce diverse side chains.

Contribution to the Design and Construction of Novel Chemical Libraries for Research Screening Initiatives

The development of diverse chemical libraries is essential for high-throughput screening and the identification of new lead compounds in drug discovery and other research areas. The this compound scaffold is a valuable building block for such libraries due to its inherent structural features and the potential for straightforward diversification.

The synthesis of libraries based on this scaffold can be achieved using combinatorial chemistry approaches. For instance, a common strategy involves the synthesis of the core 1,4-oxazepane ring, which can then be subjected to a variety of parallel reactions to introduce a wide array of functional groups at the nitrogen atom. This approach allows for the rapid generation of a large number of distinct compounds, each with a unique substitution pattern. The presence of the difluoromethyl group adds another layer of diversity and can significantly influence the biological activity and pharmacokinetic properties of the library members. The construction of such libraries enables the screening of a broad chemical space to identify compounds with desired biological or material properties. nih.gov

Utility in Materials Science Research, including Polymer and Supramolecular Chemistry

The unique properties of fluorinated compounds are not only of interest in the life sciences but also in materials science. The 1,4-oxazepane scaffold, particularly when functionalized, can serve as a monomer for the synthesis of novel polymers. For example, N-acylated 1,4-oxazepan-7-ones have been used in ring-opening polymerization to create functional and biodegradable poly(amino esters). nih.govrsc.orgresearchgate.net

The introduction of a difluoromethyl group into a 1,4-oxazepane-based monomer could lead to polymers with tailored properties. Fluorinated polymers are known for their unique surface properties, thermal stability, and chemical resistance. Therefore, polymers derived from this compound could find applications in areas such as performance coatings, specialized membranes, and advanced functional materials.

In supramolecular chemistry, the difluoromethyl group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of complex architectures. The this compound scaffold could be incorporated into larger molecules designed to form specific supramolecular structures, with potential applications in areas like molecular recognition, sensing, and the development of "smart" materials.

Applications in Agrochemical Research for Novel Compound Discovery, Emphasizing Chemical Synthesis and Structural Diversity

The agrochemical industry is in constant need of new active ingredients to combat pests and diseases and to enhance crop yields. mdpi.com Organofluorine compounds have a significant presence in this sector due to their enhanced biological activity and stability. nih.gov The difluoromethyl group, in particular, has been incorporated into various successful agrochemicals. nih.gov

The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. The structural diversity that can be generated from this scaffold allows for the exploration of a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. The synthesis of a library of derivatives with different substituents on the 1,4-oxazepane nitrogen would enable screening against various agricultural targets. The lipophilicity and metabolic stability imparted by the difluoromethyl group can be advantageous for the development of effective and persistent agrochemicals. nih.gov

Integration into Chemical Probes for Basic Mechanistic Studies in Chemical Biology, Focusing on Probe Design and Synthesis

Chemical probes are essential tools for dissecting complex biological processes. mdpi.com A well-designed chemical probe should exhibit high potency and selectivity for its target. The this compound scaffold can be utilized in the design and synthesis of such probes.

The difluoromethyl group can play a crucial role in the mechanism of action of a chemical probe. For instance, difluoromethyl-containing compounds have been developed as mechanism-based inhibitors for certain enzymes. nih.gov In these cases, the enzyme catalyzes the transformation of the difluoromethyl group, leading to an irreversible or tightly bound inhibitor-enzyme complex. This allows for the specific and durable labeling or inhibition of the target protein, facilitating studies of its function.

The synthesis of chemical probes based on the this compound scaffold would involve the attachment of reporter groups, such as fluorescent dyes or affinity tags, to the core structure. The versatile chemistry of the 1,4-oxazepane nitrogen allows for the straightforward incorporation of these functionalities, enabling the creation of powerful tools for chemical biology research.

Q & A

Q. What methodologies identify degradation products of this compound in environmental or metabolic studies?

  • Methodological Answer : High-resolution LC-MS/MS (Q-TOF) detects degradation products in simulated gastric fluid or soil/water matrices. Isotopic labeling (13^{13}C/19^{19}F) traces metabolic pathways in hepatocytes. MS/MS fragmentation patterns and NMR (2D COSY, HSQC) elucidate structures. Environmental persistence is modeled using EPI Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.